3-Acetamido-alpha-ethyl-2,4,6-triiodohydrocinnamic acid
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Overview
Description
3-Acetamido-alpha-ethyl-2,4,6-triiodohydrocinnamic acid is an organic compound containing iodine. It is known for its use as an iodinated radiocontrast agent. its clinical use has been withdrawn due to its exceptionally long half-life in the body, attributed to its high-affinity binding to human serum albumin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-alpha-ethyl-2,4,6-triiodohydrocinnamic acid involves several steps:
Starting Materials: The synthesis begins with m-hydroxybenzaldehyde, fused sodium propionate, and butyric anhydride.
Reaction Conditions: The mixture is stirred and refluxed while heating.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same starting materials and reaction conditions as described above, with optimization for yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: Halogen substitution reactions are common due to the presence of iodine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products:
Oxidation: Oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction can yield alcohols.
Substitution: Substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
3-Acetamido-alpha-ethyl-2,4,6-triiodohydrocinnamic acid has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through its high-affinity binding to human serum albumin. This binding prolongs its half-life in the body, making it effective as a radiocontrast agent. The molecular targets include serum albumin, and the pathways involved are related to the transport and binding of iodine-containing compounds .
Comparison with Similar Compounds
- Iophenoxic acid
- Teridax
- Triiodoethionic acid
Comparison: 3-Acetamido-alpha-ethyl-2,4,6-triiodohydrocinnamic acid is unique due to its high iodine content and strong binding affinity to human serum albumin. This distinguishes it from other similar compounds, which may have different binding affinities and iodine contents .
Properties
CAS No. |
51374-99-3 |
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Molecular Formula |
C13H14I3NO3 |
Molecular Weight |
612.97 g/mol |
IUPAC Name |
2-[(3-acetamido-2,4,6-triiodophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C13H14I3NO3/c1-3-7(13(19)20)4-8-9(14)5-10(15)12(11(8)16)17-6(2)18/h5,7H,3-4H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
VIWQRTRTPHAESA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=C(C(=C(C=C1I)I)NC(=O)C)I)C(=O)O |
Origin of Product |
United States |
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